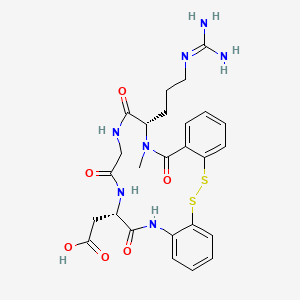

L-alpha-Asparagine, N2-(2-mercaptobenzoyl)-N2-methyl-L-arginylglycyl-N-(2-mercaptophenyl)-, cyclic (1-->3)-disulfide

Beschreibung

The compound L-alpha-Asparagine, N²-(2-mercaptobenzoyl)-N²-methyl-L-arginylglycyl-N-(2-mercaptophenyl)-, cyclic (1→3)-disulfide is a cyclic peptide featuring a disulfide bond bridging positions 1 and 2. Its structure includes:

- L-alpha-Asparagine as the backbone residue.

- N²-(2-mercaptobenzoyl) and N²-methyl-L-arginine modifications on the arginyl side chain.

- A glycine spacer.

- N-(2-mercaptophenyl) substitution on the terminal asparagine.

- A cyclic (1→3)-disulfide linkage formed between the two mercapto groups.

Eigenschaften

CAS-Nummer |

136620-00-3 |

|---|---|

Molekularformel |

C26H31N7O6S2 |

Molekulargewicht |

601.7 g/mol |

IUPAC-Name |

2-[(12S,18S)-18-[3-(diaminomethylideneamino)propyl]-19-methyl-11,14,17,20-tetraoxo-2,3-dithia-10,13,16,19-tetrazatricyclo[19.4.0.04,9]pentacosa-1(25),4,6,8,21,23-hexaen-12-yl]acetic acid |

InChI |

InChI=1S/C26H31N7O6S2/c1-33-18(9-6-12-29-26(27)28)24(38)30-14-21(34)31-17(13-22(35)36)23(37)32-16-8-3-5-11-20(16)41-40-19-10-4-2-7-15(19)25(33)39/h2-5,7-8,10-11,17-18H,6,9,12-14H2,1H3,(H,30,38)(H,31,34)(H,32,37)(H,35,36)(H4,27,28,29)/t17-,18-/m0/s1 |

InChI-Schlüssel |

YITSCMGHJOGUNC-ROUUACIJSA-N |

SMILES |

CN1C(C(=O)NCC(=O)NC(C(=O)NC2=CC=CC=C2SSC3=CC=CC=C3C1=O)CC(=O)O)CCCN=C(N)N |

Isomerische SMILES |

CN1[C@H](C(=O)NCC(=O)N[C@H](C(=O)NC2=CC=CC=C2SSC3=CC=CC=C3C1=O)CC(=O)O)CCCN=C(N)N |

Kanonische SMILES |

CN1C(C(=O)NCC(=O)NC(C(=O)NC2=CC=CC=C2SSC3=CC=CC=C3C1=O)CC(=O)O)CCCN=C(N)N |

Aussehen |

Solid powder |

Andere CAS-Nummern |

136620-00-3 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

cyclo-S,S-(2-mercaptobenzoyl-N(alpha)-methylarginyl-glycyl-aspartyl-2-mercaptophenylamide) cyclo-S,S-(Mba-(N(alpha)-Me)Arg-Gly-Asp-Man) SK and F 107260 SK and F-107260 SKF 107260 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von SKF-107260 umfasst die Festphasen-Peptidsynthesemethode. Diese Methode ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an ein festes Harz gebunden ist. Der Prozess umfasst typischerweise die folgenden Schritte:

Harzbeladung: Die erste Aminosäure wird an ein festes Harz gebunden.

Entschützung und Kupplung: Die Schutzgruppe an der Aminosäure wird entfernt, und die nächste Aminosäure wird mit Kupplungsreagenzien wie Dicyclohexylcarbodiimid und Hydroxybenzotriazol an die Kette gekoppelt.

Abspaltung und Reinigung: Das fertige Peptid wird vom Harz abgespalten und mittels Hochleistungsflüssigkeitschromatographie gereinigt.

Industrielle Produktionsmethoden

Die industrielle Produktion von SKF-107260 folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Automatisierung und Optimierung der Reaktionsbedingungen werden eingesetzt, um die Ausbeute und Reinheit zu verbessern. Die Verwendung fortschrittlicher Reinigungstechniken stellt die Produktion von hochwertigem Peptid sicher, das für Forschungs- und therapeutische Anwendungen geeignet ist .

Analyse Chemischer Reaktionen

Arten von Reaktionen

SKF-107260 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Das Peptid kann oxidiert werden, um Disulfidbrücken zu bilden, die für seine strukturelle Stabilität entscheidend sind.

Reduktion: Reduktionsreaktionen können Disulfidbrücken aufbrechen und die Konformation des Peptids verändern.

Substitution: Substitutionsreaktionen können bestimmte Aminosäurereste modifizieren, wodurch die biologische Aktivität möglicherweise verstärkt oder reduziert wird.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Jod in wässrigen Lösungen.

Reduktion: Dithiothreitol oder Tris(2-carboxyethyl)phosphin in gepufferten Lösungen.

Substitution: N-Hydroxysuccinimidester oder Carbodiimide in organischen Lösungsmitteln.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte oder reduzierte Formen von SKF-107260 sowie substituierte Peptide mit modifizierten biologischen Aktivitäten .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound's structure suggests potential as a therapeutic agent . Research indicates that compounds with disulfide bonds can exhibit enhanced biological activity due to their ability to form stable interactions with proteins and enzymes.

- Antioxidant Activity : Compounds similar to this one have shown promising antioxidant properties. The cyclic disulfide structure may contribute to radical scavenging capabilities, which are crucial in preventing oxidative stress-related diseases .

- Enzyme Inhibition : Given the presence of amino acid residues in the compound, it may inhibit specific enzymes. For instance, studies on related compounds have demonstrated inhibitory effects on acetylcholinesterase and other enzymes relevant to neurodegenerative diseases .

Biochemical Studies

The compound can be utilized in biochemical assays to study protein interactions and enzyme mechanisms.

- Protein Stabilization : The cyclic disulfide can stabilize protein structures, making it useful in studies focused on protein folding and stability . This stabilization is critical in understanding the mechanisms of diseases linked to protein misfolding.

- Drug Delivery Systems : Its unique structure allows for potential applications in drug delivery systems where controlled release of therapeutic agents is necessary. The disulfide bonds can be designed to break under specific conditions, releasing the drug at targeted sites .

Material Science

The synthesis of materials incorporating this compound could lead to innovative applications.

- Nanotechnology : The compound's ability to form stable complexes may enable its use in nanotechnology for creating nanoparticles with specific functionalities for drug delivery or imaging .

- Biomaterials : Research into biomaterials has highlighted the potential of using such compounds in developing scaffolds for tissue engineering due to their biocompatibility and ability to promote cell adhesion and growth .

Case Study 1: Antioxidant Properties

A study focused on similar cyclic disulfides demonstrated significant antioxidant activity through various assays, indicating that modifications similar to those found in L-alpha-Asparagine derivatives could enhance these properties. This is particularly relevant for developing treatments for conditions like Alzheimer’s disease where oxidative stress plays a role .

Case Study 2: Enzyme Inhibition

Research involving sulfonamide derivatives has shown that modifications at the amino acid level can lead to effective inhibitors of acetylcholinesterase. This suggests that L-alpha-Asparagine derivatives might be explored as potential treatments for Alzheimer's disease by inhibiting this enzyme and thus increasing acetylcholine levels in the brain .

Wirkmechanismus

SKF-107260 exerts its effects by binding to glycoprotein IIb/IIIa and vitronectin receptors on the cell surface. This binding inhibits the interaction between these receptors and their ligands, such as fibrinogen and vitronectin. As a result, platelet aggregation and cell adhesion are prevented. The molecular targets and pathways involved include the integrin signaling pathway, which plays a critical role in cell adhesion, migration, and survival .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Cyclic Disulfide Peptides

N²-Acetyl-D-arginyl-L-cysteinyl-L-alpha-glutamyl-L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophyl-L-cysteinamide cyclic (2→8)-disulfide

- Key Features: Disulfide bond between positions 2 and 6. Acetylated arginine, histidine, and tryptophan residues. No mercaptobenzoyl or methyl-arginine modifications.

- The absence of thiol-aromatic groups may reduce metal-chelating capacity.

Cyclo[L-arginyl-(2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-4,6-decadienoyl-D-γ-glutamyl-(2Z)-2-(methylamino)-2-butenoyl-(3S)-3-methyl-D-β-aspartyl] Nonachlor

- Key Features: Complex macrocycle with multiple nonstandard residues. Chlorinated side chains (Nonachlor). No disulfide bonds but includes ester or amide linkages.

- Functional Implications :

- Chlorination likely enhances hydrophobicity and membrane permeability, unlike the hydrophilic thiols in the target compound.

- The absence of disulfide bonds reduces redox sensitivity.

Arginine-Modified Compounds

N²-(N²-(N-(N-(N-(N-(N²-(2,4-Dinitrophenyl)-L-glutaminyl)glycyl)-L-isoleucyl)-L-alanyl)glycyl)-L-glutaminyl)-D-arginine

- Key Features: Linear peptide with a 2,4-dinitrophenyl group on arginine. No cyclic structure or disulfide bonds.

- Functional Implications :

- The nitro groups may confer electrophilic reactivity, contrasting with the nucleophilic thiols in the target compound.

- Linear structure lacks the conformational rigidity provided by cyclic disulfides.

Structural and Functional Analysis Table

Research Findings and Hypotheses

- Bioactivity : The mercaptobenzoyl and mercaptophenyl groups could enable interactions with cysteine-rich proteins or metal ions (e.g., Zn²⁺, Cu²⁺), analogous to metallothioneins or glutathione analogs.

- Synthetic Challenges : Methylation of arginine (N²-methyl) may hinder enzymatic degradation, improving pharmacokinetics relative to unmethylated analogs .

Biologische Aktivität

L-alpha-Asparagine, N2-(2-mercaptobenzoyl)-N2-methyl-L-arginylglycyl-N-(2-mercaptophenyl)-, cyclic (1-->3)-disulfide is a complex compound that exhibits significant biological activity. It incorporates elements of amino acids and disulfide bonds, which are known to influence various biochemical pathways. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclic disulfide structure, which is critical for its stability and biological function. The presence of multiple functional groups allows for interactions with various biological targets.

| Component | Description |

|---|---|

| Amino Acids | L-alpha-Asparagine, L-arginine, Glycine |

| Functional Groups | Mercaptobenzoyl, Mercaptophenyl |

| Disulfide Linkage | Cyclic (1-->3) disulfide |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in amino acid metabolism, similar to how asparaginase operates in cancer therapies. Asparaginase catalyzes the hydrolysis of asparagine to aspartic acid, leading to decreased levels of asparagine in the bloodstream, which is particularly effective in treating acute lymphoblastic leukemia (ALL) .

- Antioxidant Activity : The mercapto groups present in the compound can act as antioxidants, potentially protecting cells from oxidative stress .

- Protein Interaction : The cyclic disulfide structure may facilitate interactions with proteins involved in signaling pathways or cellular stress responses .

Cancer Treatment

Research indicates that compounds similar to L-alpha-Asparagine can play a role in cancer treatment by targeting metabolic pathways essential for tumor growth. Asparagine synthetase (ASNS) has been linked to tumor progression and resistance to chemotherapy . Inhibiting ASNS can lead to increased apoptosis in cancer cells due to asparagine deprivation.

Neuroprotective Effects

The compound's potential neuroprotective effects are an area of interest. Asparagine synthetase deficiency has been associated with neurological disorders; thus, compounds that modulate ASNS activity may offer therapeutic benefits for such conditions .

Case Studies

- Acute Lymphoblastic Leukemia (ALL) : A study demonstrated that treatment with asparaginase significantly reduced plasma asparagine levels in patients with ALL, leading to improved outcomes . The mechanism involves the depletion of asparagine required for leukemia cell survival.

- Neuroprotective Studies : Investigations into the effects of asparagine on neuronal health suggest that modulating its levels through compounds like L-alpha-Asparagine may protect against neurodegeneration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.